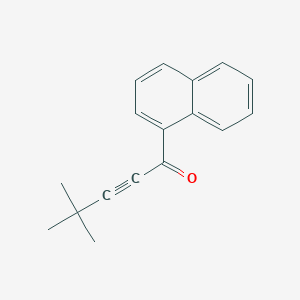

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-ジメチル-1-(ナフタレン-1-イル)ペンタ-2-イン-1-オンは、その独特の構造と特性で知られる化学化合物です。これは、4位に2つのメチル基を持つペンタ-2-イン-1-オン骨格にナフタレン環が結合した構造が特徴です。

2. 製法

4,4-ジメチル-1-(ナフタレン-1-イル)ペンタ-2-イン-1-オンの合成は、通常、以下の手順を含みます。

合成ルート: 一般的な方法の1つは、フリーデル・クラフツ条件下で、適切なアルキン前駆体でナフタレンをアルキル化することです。この反応は、塩化アルミニウムなどのルイス酸によって触媒されます。

反応条件: この反応は、不活性雰囲気下、多くの場合、ジクロロメタンまたはクロロホルムなどの溶媒中で行われます。目的の生成物の生成を確保するために、温度は制御されたレベルに維持されます。

工業生産方法: 工業的には、この化合物は、収率と純度を最適化するために、連続フロー反応器を使用して生産できます。自動化されたシステムの使用により、反応条件の一貫性とスケーラビリティが確保されます。

3. 化学反応の分析

4,4-ジメチル-1-(ナフタレン-1-イル)ペンタ-2-イン-1-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができ、対応するカルボン酸またはケトンを生成します。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実行することができ、アルカンまたはアルコールを生成します。

置換: 求電子置換反応は、ハロゲンまたはニトロ化剤などの試薬によって促進され、ナフタレン環で起こります。

一般的な試薬と条件: 一般的な試薬には、酸化剤(例:KMnO4)、還元剤(例:H2/Pd)、求電子剤(例:Br2)などがあります。反応は、多くの場合、制御された温度と不活性雰囲気下で行われます。

主要な生成物: 主要な生成物は、反応の種類によって異なります。例えば、酸化はカルボン酸を生成し、還元はアルコールまたはアルカンを生成します。

4. 科学研究における用途

4,4-ジメチル-1-(ナフタレン-1-イル)ペンタ-2-イン-1-オンは、科学研究において、いくつかの用途があります。

化学: これは、複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。

生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。

医学: その独特の化学構造により、治療薬としての可能性を探求するための研究が進められています。

産業: これは、ポリマーや染料を含む特殊化学薬品や材料の生産において用途があります。

準備方法

The synthesis of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one typically involves the following steps:

Synthetic Routes: One common method involves the alkylation of naphthalene with a suitable alkyne precursor under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a controlled level to ensure the desired product formation.

Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

化学反応の分析

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2). Reactions are often conducted under controlled temperatures and inert atmospheres.

Major Products: The major products depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces alcohols or alkanes.

科学的研究の応用

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

4,4-ジメチル-1-(ナフタレン-1-イル)ペンタ-2-イン-1-オンの作用機序は、特定の分子標的との相互作用を含みます。

分子標的: この化合物は、酵素や受容体と相互作用して、それらの活性を調節することができます。

関与する経路: これは、細胞の増殖やアポトーシスに関連するシグナル伝達経路に影響を与える可能性があり、抗がん研究の候補となっています。

類似化合物との比較

4,4-ジメチル-1-(ナフタレン-1-イル)ペンタ-2-イン-1-オンは、類似の化合物と比較して、その独自性を強調することができます。

類似化合物: 4,4-ジメチル-1-フェニル-ペンタ-2-イン-1-オールや7-イソプロペニル-1,4a-ジメチル-4,4a,5,6,7,8-ヘキサヒドロ-3H-ナフタレン-2-オンなどの化合物は、構造的に類似しています。

特性

CAS番号 |

603126-39-2 |

|---|---|

分子式 |

C17H16O |

分子量 |

236.31 g/mol |

IUPAC名 |

4,4-dimethyl-1-naphthalen-1-ylpent-2-yn-1-one |

InChI |

InChI=1S/C17H16O/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3 |

InChIキー |

YIFVSAQWKUIIMP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C#CC(=O)C1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)

![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)

![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)

![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)

![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)